![molecular formula C10H10OS B3143163 1-(Benzo[b]thiophen-4-yl)ethanol CAS No. 51830-55-8](/img/structure/B3143163.png)
1-(Benzo[b]thiophen-4-yl)ethanol
Overview
Description
1-(Benzo[b]thiophen-4-yl)ethanol is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzo[b]thiophen-4-yl)ethanol can be synthesized through various methods. One common approach involves the reaction of benzo[b]thiophene with ethylene oxide in the presence of a catalyst. Another method includes the reduction of 1-(benzo[b]thiophen-4-yl)ethanone using a suitable reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[b]thiophen-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(benzo[b]thiophen-4-yl)ethanone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form 1-(benzo[b]thiophen-4-yl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-(Benzo[b]thiophen-4-yl)ethanone.
Reduction: 1-(Benzo[b]thiophen-4-yl)ethane.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
1-(Benzo[b]thiophen-4-yl)ethanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-4-yl)ethanol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
- 1-(Benzo[b]thiophen-2-yl)ethanol
- 1-(Benzo[b]thiophen-3-yl)ethanol
- 1-(Benzo[b]thiophen-5-yl)ethanol
Comparison: 1-(Benzo[b]thiophen-4-yl)ethanol is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and industrial applications .
Biological Activity
1-(Benzo[b]thiophen-4-yl)ethanol, also known as a derivative of benzo[b]thiophene, has garnered attention in recent research for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzo[b]thiophene moiety linked to an ethanol group. Its molecular formula is C10H10OS, with a molecular weight of approximately 178.25 g/mol. The compound's structure allows it to interact with various biological targets, influencing its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds derived from benzo[b]thiophene exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.60 to 0.62 µg/mL against dormant M. bovis BCG strains .
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as HeLa and MCF, with IC50 values indicating effective cytotoxicity . For example, a related benzo[b]thiophene derivative demonstrated an IC50 value of 25.72 µM against MCF cell lines, suggesting promising anticancer activity.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets:
- Hydrogen Bonding : The hydroxyl group in the ethanol moiety can form hydrogen bonds with proteins and enzymes, potentially altering their activity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to their antimicrobial and anticancer effects .
Case Studies and Research Findings
Several studies highlight the biological activity of benzo[b]thiophene derivatives:
- Antimycobacterial Activity : A study focused on benzo[b]thiophene derivatives found that certain compounds displayed high activity against multidrug-resistant strains of M. tuberculosis, suggesting their potential as new therapeutic agents .
- Anticancer Activity : A review of various benzo[b]thiophene derivatives indicated that they could effectively suppress tumor growth in animal models, showcasing their potential for cancer treatment .
- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Activity Type | Tested Compound | Target Organism/Cell Line | IC50/MIC (µg/mL) |
---|---|---|---|
Antimicrobial | Benzo[b]thiophene derivative | M. bovis BCG | 0.60 - 0.62 |
Anticancer | Benzo[b]thiophene derivative | HeLa (cervical cancer) | 25.72 |
Anticancer | Benzo[b]thiophene derivative | MCF (breast cancer) | 25.72 |
Anti-inflammatory | Various benzo[b]thiophene derivatives | Inflammatory cell models | Variable |
Properties
IUPAC Name |
1-(1-benzothiophen-4-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-7,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRRCYJJDUJSIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C=CSC2=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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